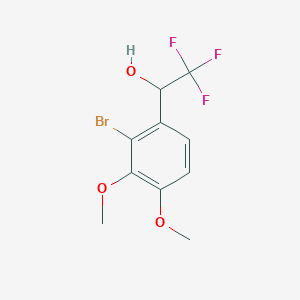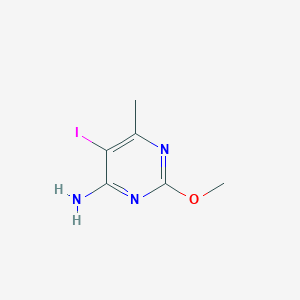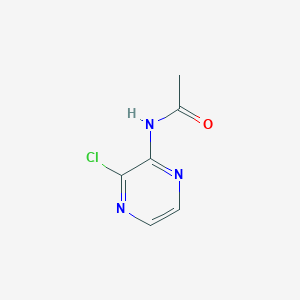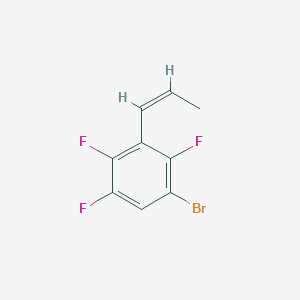
1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 5-position, an acetyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Acetylation: The 5-fluoroindole undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 1-position.
Carboxylation: The acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetyl and carboxylic acid groups contribute to its binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
5-Fluoroindole: Lacks the acetyl and carboxylic acid groups, making it less versatile in chemical reactions.
1-Acetylindole-3-carboxylic acid: Lacks the fluorine atom, which may reduce its biological activity.
5-Fluoro-1H-indole-3-carboxylic acid: Lacks the acetyl group, affecting its chemical reactivity and biological properties.
Uniqueness: 1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid is unique due to the presence of all three functional groups (fluorine, acetyl, and carboxylic acid) on the indole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H8FNO3 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
1-acetyl-5-fluoroindole-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-6(14)13-5-9(11(15)16)8-4-7(12)2-3-10(8)13/h2-5H,1H3,(H,15,16) |
Clé InChI |
TWAJMWNSMYUOSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=C1C=CC(=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)









![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
